ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
CAS No.:
Cat. No.: VC14983576
Molecular Formula: C22H20Cl2O5
Molecular Weight: 435.3 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate -](/images/structure/VC14983576.png)
Specification
Molecular Formula | C22H20Cl2O5 |
---|---|
Molecular Weight | 435.3 g/mol |
IUPAC Name | ethyl 3-[6-chloro-7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
Standard InChI | InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-8-16-13(2)17-10-18(24)20(11-19(17)29-22(16)26)28-12-14-4-6-15(23)7-5-14/h4-7,10-11H,3,8-9,12H2,1-2H3 |
Standard InChI Key | KWMICAXRMTYYNS-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)Cl)Cl)C |
Introduction
Ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the coumarin derivative family. It features a complex structure with multiple functional groups, including chloro, methoxy, and carbonyl groups, which contribute to its chemical reactivity and potential biological activity. This compound is primarily utilized in research settings for its potential pharmacological applications and serves as an intermediate in the synthesis of various biologically active compounds.
Synthesis and Chemical Reactions
The synthesis of ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves several key steps, including multi-step organic reactions. These synthetic routes highlight the complexity and precision required in producing this compound, which may involve various reaction conditions and purification steps to obtain the desired product.
Some notable chemical reactions involving this compound include:
-
Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
-
Alkylation: The compound can undergo alkylation reactions to modify its side chains.
-
Aromatic Substitution: The benzyl group can participate in aromatic substitution reactions.
Biological Activity and Applications
Ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate exhibits potential biological activities due to its complex structure. Research into its mechanisms of action is crucial for understanding how this compound could be developed into therapeutic agents targeting specific diseases. The compound's unique structure makes it a valuable intermediate in the synthesis of various biologically active compounds, particularly those with potential pharmacological applications.
Comparison with Similar Compounds
Similar compounds, such as ethyl 3-{6-chloro-7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate and ethyl 3-{6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate, also belong to the coumarin derivative family and exhibit significant chemical reactivity and biological activities. These compounds are of interest in pharmaceutical research, particularly for their antibacterial properties.
Compound | Key Features | Applications |
---|---|---|
Ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate | Chlorobenzyl group, coumarin core | Pharmacological research |
Ethyl 3-{6-chloro-7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate | Chlorobenzyl group, antibacterial properties | Pharmaceutical research, antibacterial applications |
Ethyl 3-{6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate | Dichlorobenzyl group, antimicrobial properties | Medicinal chemistry, antimicrobial applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume